

Validating ADC Purity and Homogeneity: A Comparative Guide to HIC-HPLC

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The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapies requires rigorous analytical characterization to ensure their safety and efficacy.[1][2] A critical quality attribute is the drug-to-antibody ratio (DAR), which describes the average number of drug molecules conjugated to each antibody.[3] Production of ADCs results in a heterogeneous mixture of species with different DAR values, and this variability can significantly impact the therapeutic window.[1] Hydrophobic Interaction Chromatography (HIC) coupled with High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity, homogeneity, and DAR distribution of ADCs.[4]

HIC separates molecules based on their surface hydrophobicity. Since the cytotoxic payloads attached to the monoclonal antibody (mAb) are typically hydrophobic, the overall hydrophobicity of the ADC increases with the number of conjugated drugs. This principle allows HIC-HPLC to effectively separate ADC species with different DAR values (e.g., DAR0, DAR2, DAR4, etc.). A key advantage of HIC is that it employs non-denaturing conditions, preserving the native structure and activity of the ADC during analysis.

Comparative Analysis of Key Analytical Techniques

While HIC-HPLC is a reference method for DAR analysis, especially for cysteine-linked ADCs, an orthogonal approach using multiple analytical techniques is necessary for comprehensive characterization. The following table compares HIC-HPLC with other common methods used in ADC analysis.



Technique	Principle of Separation	Information Obtained	MS Compatibility	Advantages	Limitations
HIC-HPLC	Surface Hydrophobicit y	DAR distribution, average DAR, homogeneity of drug load.	Challenging due to high concentration s of nonvolatile salts.	Non- denaturing conditions preserve native protein structure; high resolution for DAR species.	Not ideal for lysine-linked ADCs; may not separate positional isomers.
Reversed- Phase (RP- HPLC)	Hydrophobicit y (under denaturing conditions)	DAR of reduced light and heavy chains; can resolve positional isomers.	High	High resolution; provides data on individual subunit conjugation.	Denaturing conditions (low pH, organic solvents) alter the native structure.
Size Exclusion (SEC-HPLC)	Hydrodynami c Radius (Size)	Aggregates, fragments, and monomer content.	Moderate	Effective for quantifying high and low molecular weight impurities.	Does not separate based on DAR; potential for non-specific interactions with hydrophobic ADCs.
Mass Spectrometry (MS)	Mass-to- Charge Ratio	Accurate mass of intact ADC and subunits, confirms DAR	High (when uncoupled or via specialized interfaces)	Provides precise molecular weight information.	Coupling with HIC is complex; requires desalting steps.



		species identity.			
Ion-Exchange (IEX-HPLC)	Net Surface Charge	Charge variants (e.g., from deamidation). For some ADCs, can provide drug load information.	Challenging	Separates molecules based on charge heterogeneity	Profile can be complex; separation may be based on drug load rather than mAb variants.

Quantitative Data Summary: HIC-HPLC of a Cysteine-Linked ADC

HIC-HPLC analysis provides a chromatogram where peaks correspond to different DAR species. The area of each peak is used to calculate the relative abundance of each species and the average DAR of the bulk ADC product.

DAR Species	Retention Time (min)	Peak Area (%)
DAR 0	5.2	10.5
DAR 2	8.1	25.0
DAR 4	10.3	45.0
DAR 6	12.0	15.5
DAR 8	13.5	4.0

Average DAR Calculation: The average DAR is calculated using the following formula: Average DAR = Σ (% Area of each species × DAR value of species) / 100

Using the data from the table: Average DAR = $[(10.5 \times 0) + (25.0 \times 2) + (45.0 \times 4) + (15.5 \times 6) + (4.0 \times 8)] / 100$ Average DAR = [0 + 50 + 180 + 93 + 32] / 100 = 3.55



This calculated average DAR is a critical parameter for batch release and ensuring product consistency.

Experimental Protocols Generic HIC-HPLC Protocol for ADC Analysis

This protocol provides a general framework for analyzing cysteine-linked ADCs. Optimization of specific parameters (e.g., gradient slope, temperature, salt type) is often required based on the specific ADC's properties.

- 1. Sample Preparation:
- Dilute the ADC sample to a final concentration of 1 mg/mL using Mobile Phase A.
- Filter the sample through a 0.22 µm syringe filter before injection.
- 2. HPLC System and Column:
- LC System: A bio-inert HPLC or UHPLC system is recommended to prevent corrosion from high salt concentrations.
- Column: A HIC column with a butyl or phenyl stationary phase is commonly used (e.g., TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 μm).
- Column Temperature: 25-30 °C.
- 3. Mobile Phases:
- Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
- Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol (v/v). Note: The inclusion of an organic modifier like isopropanol in Mobile Phase B helps elute the more hydrophobic, higher DAR species.
- 4. Chromatographic Conditions:
- Flow Rate: 0.5 1.0 mL/min.



- Injection Volume: 10 20 μL.
- Gradient Program:

Time (min)	% Mobile Phase B
0	0
20	100
22	100
23	0

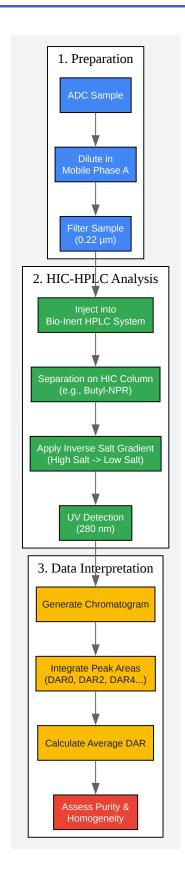
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- 5. Detection:
- UV absorbance is monitored at 280 nm.
- 6. Data Analysis:
- Integrate the peak areas for all eluted ADC species.
- Calculate the percentage of each DAR species relative to the total peak area.
- Calculate the average DAR using the formula described in the quantitative data section.

Visual Workflow

The following diagram illustrates the typical workflow for ADC analysis using HIC-HPLC, from sample preparation to final data interpretation.





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Caption: Experimental workflow for ADC purity and DAR analysis using HIC-HPLC.



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